2-(1-Acetoxycyclopropyl)acetic acid
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Overview
Description
2-(1-Acetoxycyclopropyl)acetic acid is an organic compound with the molecular formula C7H10O4 It is a derivative of cyclopropane, featuring an acetoxy group attached to the cyclopropyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetoxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by acetylation. One common method involves the reaction of cyclopropylcarbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetoxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of substituted cyclopropylacetic acids.
Scientific Research Applications
2-(1-Acetoxycyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Acetoxycyclopropyl)acetic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopropyl ring can interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetic acid: Similar structure but lacks the acetoxy group.
2-(1-Hydroxycyclopropyl)acetic acid: Similar structure with a hydroxyl group instead of an acetoxy group.
2-(1-Methoxycyclopropyl)acetic acid: Similar structure with a methoxy group instead of an acetoxy group
Uniqueness
2-(1-Acetoxycyclopropyl)acetic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group can undergo hydrolysis, oxidation, and substitution reactions, making the compound versatile for various applications .
Properties
IUPAC Name |
2-(1-acetyloxycyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)11-7(2-3-7)4-6(9)10/h2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHUHBOQQAYRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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